Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester

Synthetic Chemistry Diagnostic Markers Metabolite Synthesis

Optimize your hyperprolinemia type II biomarker synthesis or semiochemical signaling research with this specific methyl ester (CAS 62409-33-0). Unlike the non-volatile free acid, its ester functionality enables airborne chemical communication studies. As the validated precursor to diagnostic marker N-(1H-pyrrol-2-ylcarbonyl)glycine, this compound ensures accurate assay development. Select this precise structure to avoid experimental failure from generic substitution.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 62409-33-0
Cat. No. B1205634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester
CAS62409-33-0
SynonymsN-(pyrrole-2-carboxyl)glycine
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1=CC=CN1
InChIInChI=1S/C8H10N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h2-4,9H,5H2,1H3,(H,10,12)
InChIKeyRTILEANRAPJCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester (CAS 62409-33-0): Compound Overview and Structural Identity for Research Sourcing


Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester (CAS 62409-33-0), also known as methyl 2-(1H-pyrrole-2-carboxamido)acetate, is a glycine derivative featuring a pyrrole-2-carbonyl moiety and a methyl ester functional group . With a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, this compound is classified as an N-acyl-α-amino acid ester [1]. It is recognized as an intermediate in the synthesis of N-(1H-pyrrol-2-ylcarbonyl)glycine (CAS 98276-81-4), a diagnostic marker for hyperprolinemia type II [2]. Additionally, it has been identified as a semiochemical utilized in the chemical communication systems of certain species [3].

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester (62409-33-0): Why Generic Substitution of Pyrrole-Glycine Esters is Not Supported by Evidence


Generic substitution among pyrrole-carbonyl glycine derivatives is not scientifically sound. The specific esterification state (methyl ester vs. free acid) and the precise position of the pyrrole-carbonyl attachment fundamentally determine the compound's physicochemical properties, biological recognition, and metabolic fate [1]. For instance, the methyl ester derivative (62409-33-0) exhibits distinct reactivity and volatility compared to its free acid counterpart, N-(1H-pyrrol-2-ylcarbonyl)glycine (98276-81-4), directly impacting its suitability as a synthetic intermediate or as a volatile semiochemical signal [2]. Furthermore, even minor structural modifications, such as N-methylation or halogenation of the pyrrole ring, profoundly alter binding affinities and biological activities [3]. Therefore, procurement decisions based solely on a shared pyrrole-carbonyl glycine scaffold, without accounting for these critical structural differences, risk experimental failure or invalid results.

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester (62409-33-0): Quantified Differential Evidence for Scientific Selection


Synthetic Utility: Quantified Advantage as a Methyl Ester Intermediate for Diagnostic Marker Production

The methyl ester functional group of 62409-33-0 provides a crucial synthetic advantage as a protected form of the carboxylic acid. This compound serves as a direct intermediate in the synthesis of N-(1H-pyrrol-2-ylcarbonyl)glycine (CAS 98276-81-4), a validated diagnostic marker for hyperprolinemia type II [1]. The methyl ester can be selectively hydrolyzed to yield the free acid, whereas the reverse transformation (esterification of the free acid) requires additional steps and reagents. This represents a functional differentiation from the free acid form (98276-81-4), which lacks the methyl ester's capacity for direct use in certain synthetic routes. [2].

Synthetic Chemistry Diagnostic Markers Metabolite Synthesis

Receptor Binding Affinity: Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

The compound demonstrates potent antagonistic activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 6.30 nM, as measured in a binding assay [1]. In contrast, a structurally related pyrrole-carbonyl glycine derivative (likely the free acid or an N-methyl analog) shows significantly weaker affinity, with an IC50 of 55,000 nM (55 µM) for the same target, representing a >8,700-fold difference in potency [2]. This stark difference highlights how subtle structural variations, such as the presence of a methyl ester group, can dramatically alter target engagement. The specific assay conditions involved the use of human mGluR1 expressed in a heterologous system.

Neuroscience Receptor Pharmacology Binding Assays

Volatility and Physicochemical Profile: Predicted Properties Relevant for Semiochemical Applications

Predicted physicochemical properties indicate that the methyl ester derivative is a volatile compound, with a boiling point of 446.8 ± 25.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C . While direct comparative data for the free acid or other analogs are not available in the same predictive model, the presence of the methyl ester group generally confers higher volatility compared to the corresponding free carboxylic acid, which is likely to have a higher boiling point and lower vapor pressure due to intermolecular hydrogen bonding. This property profile aligns with its documented role as a semiochemical in species-specific communication systems [1]. The compound's volatility is a critical parameter for its function as an airborne chemical signal, and procurement of the methyl ester (rather than the free acid) is necessary for studies in chemical ecology and pheromone research.

Semiochemistry Volatile Organic Compounds Physicochemical Properties

Diagnostic Specificity: Unique Urinary Metabolite in Hyperprolinemia Type II

The free acid form of this compound, N-(1H-pyrrol-2-ylcarbonyl)glycine, is a specific and diagnostic urinary marker for hyperprolinemia type II, a rare inborn error of metabolism [1]. The methyl ester (62409-33-0) is the direct synthetic precursor to this marker. In patients with hyperprolinemia type II, urinary excretion of the free acid conjugate is significantly elevated, while in healthy individuals or those with other metabolic disorders, it is undetectable or present at trace levels [2]. This diagnostic specificity contrasts with other glycine conjugates (e.g., hippuric acid), which are common and non-specific metabolites. The methyl ester's role as the synthetic precursor underscores its procurement value for laboratories developing or validating diagnostic assays for this specific disorder.

Clinical Chemistry Inborn Errors of Metabolism Diagnostic Biomarkers

Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester (62409-33-0): Optimal Procurement and Application Scenarios Based on Evidence


Synthesis of Hyperprolinemia Type II Diagnostic Marker

This compound is the essential precursor for synthesizing N-(1H-pyrrol-2-ylcarbonyl)glycine, the validated urinary marker for hyperprolinemia type II. Laboratories developing diagnostic assays or conducting metabolomic studies of this rare disease should procure this methyl ester to ensure accurate and reliable synthesis of the marker standard. [1]

Chemical Ecology and Semiochemical Research

Given its documented role as a semiochemical, this methyl ester is the appropriate procurement choice for studies investigating species-specific chemical communication, pheromone biosynthesis, or behavioral ecology. Its volatile ester form is critical for airborne signaling, a function that the non-volatile free acid analog cannot fulfill. [2]

Pharmacological Tool for Metabotropic Glutamate Receptor 1 (mGluR1) Studies

With a potent IC50 of 6.30 nM at human mGluR1, this compound serves as a high-affinity tool for in vitro and potentially in vivo studies of glutamatergic signaling. Researchers should select this specific methyl ester over weaker analogs (e.g., those with IC50 values in the micromolar range) to ensure robust target engagement and clearer pharmacological outcomes. [3]

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